2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic small molecule featuring a phthalazinone core substituted with a piperidine moiety and an N-linked isopropylphenyl acetamide group.
Properties
IUPAC Name |
2-(1-oxo-4-piperidin-1-ylphthalazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17(2)18-10-12-19(13-11-18)25-22(29)16-28-24(30)21-9-5-4-8-20(21)23(26-28)27-14-6-3-7-15-27/h4-5,8-13,17H,3,6-7,14-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWPYXGUAGVIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound can be characterized by its molecular formula and a molecular weight of approximately 366.46 g/mol. It features a piperidine ring, which is often associated with various pharmacological effects, including antitumor and anti-inflammatory activities.
Research indicates that compounds with similar structural motifs may exert their biological effects through several mechanisms:
- Cytotoxicity : Studies have shown that piperidine-containing compounds can induce apoptosis in cancer cell lines. This is often mediated by the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases, which are crucial for the apoptotic pathway .
- Proteasome Inhibition : Certain derivatives have been identified as proteasome inhibitors, leading to the accumulation of polyubiquitinated proteins and subsequent induction of cell death in cancer cells .
- Kinase Inhibition : The compound may also inhibit specific kinases involved in cancer signaling pathways, thus hindering tumor growth and proliferation.
Biological Activity Overview
The following table summarizes key biological activities associated with similar compounds:
Case Study 1: Anticancer Activity
In a study focusing on piperidone derivatives, it was found that these compounds exhibited significant cytotoxic effects on breast and colon cancer cell lines. The mechanism involved ROS accumulation and mitochondrial depolarization leading to apoptosis . The study highlighted a specific compound that induced DNA fragmentation and altered cell cycle progression in sensitive cell lines.
Case Study 2: Anti-inflammatory Effects
Another investigation demonstrated that similar compounds could inhibit IL-1β release in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases by modulating the NLRP3 inflammasome pathway .
Research Findings
Recent findings suggest that the compound's structural characteristics enhance its solubility and bioavailability, which are critical for therapeutic efficacy. Molecular docking studies have indicated strong binding affinities to various targets involved in cancer progression and inflammation .
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological activities that make it a candidate for drug development:
- Antitumor Activity : Research indicates that compounds with similar structural motifs have shown promise as anti-cancer agents. The piperidine ring is known for its role in enhancing bioactivity through interactions with biological targets such as enzymes and receptors involved in tumor progression .
- CNS Activity : The presence of the piperidine moiety suggests potential central nervous system (CNS) effects. Compounds with piperidine structures are often investigated for their neuroprotective properties and ability to modulate neurotransmitter systems .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Common precursors include piperidine derivatives and phthalazine-based compounds. The reaction conditions often involve the use of catalysts to facilitate the formation of the desired amide bond.
-
Synthetic Routes : A typical synthetic pathway may include:
- Formation of the piperidine ring through cyclization reactions.
- Subsequent functionalization to introduce the phthalazine moiety.
- Final acylation to yield the acetamide derivative.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- In Vitro Studies : In vitro assays have demonstrated that similar piperidine-based compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance potency .
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of these compounds. For instance, studies have shown improved bioavailability and reduced toxicity profiles compared to traditional chemotherapeutics .
Potential Therapeutic Applications
Given its structural characteristics, this compound may find applications in several therapeutic areas:
- Cancer Therapy : As mentioned, its potential anti-tumor properties could be harnessed in developing novel cancer treatments.
- Neurological Disorders : Its CNS activity suggests possible applications in treating conditions such as anxiety, depression, or neurodegenerative diseases.
Data Tables
To summarize key information regarding this compound's applications, a data table is provided below.
Comparison with Similar Compounds
Table 1: Core Heterocycle and Substituent Comparison
*Estimated based on analogous structures.
Key Observations:
- The isopropylphenyl acetamide group, shared with the imidazoquinazolinone derivative , may improve lipophilicity and membrane permeability relative to nitrophenyl or methylphenyl groups .
Functional Group Analysis
Piperidine/Piperazine Derivatives
- The target compound’s piperidinyl group is structurally simpler than the piperazine-ethyl moiety in ’s compound. Piperazine derivatives often exhibit enhanced solubility and receptor-binding versatility due to their basic nitrogen atoms .
- The piperidine-sulfonyl group in ’s compound introduces a polar sulfonamide motif, which may influence solubility and hydrogen-bonding capacity compared to the non-sulfonylated piperidine in the target .
Acetamide Linkers
- All compounds feature an acetamide bridge, but substitution patterns vary.
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the phthalazine core followed by functionalization with piperidine and acetamide groups. Critical steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDCI or DCC) with catalytic DMAP to activate carboxylic acid intermediates for coupling with the 4-(propan-2-yl)aniline moiety .
- Heterocyclic ring formation : Cyclocondensation reactions under controlled pH (e.g., sodium hydroxide) and temperature (60–80°C) to stabilize the 1,2-dihydrophthalazinone structure .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the piperidine nitrogen . Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the phthalazinone ring and acetamide linkage. Key diagnostic signals include downfield shifts for the phthalazinone carbonyl (~170 ppm in ¹³C NMR) and amide protons (~8–10 ppm in ¹H NMR) .
- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks and isotopic patterns .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve stereoelectronic effects in the dihydrophthalazinone system .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational modeling guide the prediction of this compound’s biological targets and binding modes?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinases or GPCRs). Focus on the piperidine and phthalazinone moieties as potential hydrogen bond donors/acceptors .
- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., GROMACS with CHARMM36 force field) to prioritize targets for experimental validation .
- QSAR studies : Correlate substituent effects (e.g., piperidine methylation) with activity data to refine pharmacophore models .
Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?
- Assay standardization : Control variables such as cell line viability (e.g., MTT vs. ATP-based assays), incubation time, and DMSO concentration (<0.1%) .
- Metabolic stability testing : Use liver microsomes to evaluate cytochrome P450-mediated degradation, which may explain potency discrepancies between in vitro and in vivo models .
- Off-target profiling : Screen against panels of kinases or ion channels (e.g., Eurofins PanLabs) to identify confounding interactions .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (test via shake-flask method in PBS pH 7.4) .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) at the acetamide nitrogen to improve membrane permeability .
- Nanoparticle encapsulation : Use PEGylated liposomes to increase circulation half-life; characterize via dynamic light scattering (DLS) .
Methodological Considerations
Q. What in vitro/in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Cancer : NCI-60 cell line panel for antiproliferative screening; xenograft models (e.g., HCT-116 colorectal cancer in nude mice) .
- Neurological disorders : Electrophysiology assays (e.g., patch-clamp for ion channel modulation) or rodent models of neuropathic pain .
- Dose optimization : Conduct pharmacokinetic studies (e.g., IV/PO administration in Sprague-Dawley rats) to calculate AUC and Cmax .
Q. How can reaction scalability challenges be addressed for multi-gram synthesis?
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., amide coupling) to improve heat dissipation and reproducibility .
- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported EDCI) to reduce waste and cost .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
